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molecular formula C8H6O5 B1213156 2-Hydroxyterephthalic acid CAS No. 636-94-2

2-Hydroxyterephthalic acid

Cat. No. B1213156
M. Wt: 182.13 g/mol
InChI Key: CDOWNLMZVKJRSC-UHFFFAOYSA-N
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Patent
US05464922

Procedure details

6.62 g 1,8-diazabicyclo[5.4.0]undecene and 100 mL benzene were added to 3.76 g hydroxyterephthalic acid (synthesized from bromoterephthalic acid by a known method) and the mixture was heated. 6.76 g bromoethane dissolved in 38 mL benzene was added dropwise in and the reaction mixture was heated under reflux for 19 hours. The salt product was filtered off, and purification by column chromatography then yielded 4.66 g diethyl hydroxyterephthalate.
Name
1,8-diazabicyclo[5.4.0]undecene
Quantity
6.62 g
Type
reactant
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.76 g
Type
reactant
Reaction Step Three
Quantity
38 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N12CCCNC1CCC[CH:3]=[CH:2]2.[OH:12][C:13]1[CH:21]=[C:20]([C:22]([OH:24])=[O:23])[CH:19]=[CH:18][C:14]=1[C:15]([OH:17])=[O:16].Br[C:26]1C=C(C(O)=O)C=C[C:27]=1C(O)=O.BrCC>C1C=CC=CC=1>[OH:12][C:13]1[CH:21]=[C:20]([C:22]([O:24][CH2:26][CH3:27])=[O:23])[CH:19]=[CH:18][C:14]=1[C:15]([O:17][CH2:2][CH3:3])=[O:16]

Inputs

Step One
Name
1,8-diazabicyclo[5.4.0]undecene
Quantity
6.62 g
Type
reactant
Smiles
N12C=CCCCC2NCCC1
Name
Quantity
3.76 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC(=C1)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC(=C1)C(=O)O
Step Three
Name
Quantity
6.76 g
Type
reactant
Smiles
BrCC
Name
Quantity
38 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
ADDITION
Type
ADDITION
Details
was added dropwise in and the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 19 hours
Duration
19 h
FILTRATION
Type
FILTRATION
Details
The salt product was filtered off
CUSTOM
Type
CUSTOM
Details
purification by column chromatography

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)OCC)C=CC(=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.66 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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